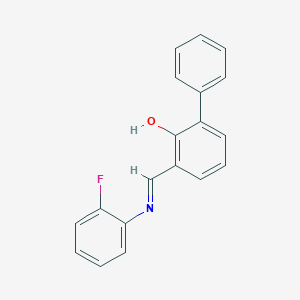![molecular formula C24H20Br2N2Ni B6298133 2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide CAS No. 659747-99-6](/img/structure/B6298133.png)
2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide, also known as NNB-NiBr2, is a coordination compound of nickel and dibromide that has been studied in the scientific community for its potential applications in various fields, such as catalysis and drug delivery. It has been found to be a highly reactive and selective catalyst for various synthetic reactions, as well as having potential for use in drug delivery systems.
Aplicaciones Científicas De Investigación
2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide has been studied for its potential applications in various scientific fields. It has been found to be a highly active and selective catalyst for various synthetic reactions, such as the synthesis of cyclic carbonates from epoxides and carbon dioxide, the synthesis of polyesters from cyclic carbonates and diols, and the synthesis of polyamides from cyclic carbonates and diamines. Additionally, 2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide has been studied for its potential use in drug delivery systems, as it has been found to be a highly efficient and selective catalyst for the synthesis of various drug molecules.
Mecanismo De Acción
2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide has been found to catalyze various synthetic reactions through a two-step mechanism. The first step involves the formation of a nickel(II) complex of N-1-naphthyl-2-iminobutane, which then reacts with a substrate in the presence of dibromide to form a nickel-substrate complex. This complex then undergoes a ring-closing reaction to form the desired product.
Biochemical and Physiological Effects
Studies have shown that 2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide is non-toxic and does not have any adverse effects on humans or other organisms. Additionally, it has been found to be a highly efficient and selective catalyst for various synthetic reactions, making it a promising candidate for use in drug delivery systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide has several advantages for use in laboratory experiments. It is a highly efficient and selective catalyst for various synthetic reactions, making it ideal for use in drug delivery systems. Additionally, it is non-toxic and does not have any adverse effects on humans or other organisms, making it safe for use in experiments. However, it has some limitations, such as its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide. It could be used in the development of new catalysts for various synthetic reactions, such as the synthesis of polyesters, polyamides, and cyclic carbonates. Additionally, it could be used in the development of new drug delivery systems, as it has been found to be a highly efficient and selective catalyst for the synthesis of various drug molecules. Finally, it could be used in the development of new catalysts for the synthesis of other compounds, such as polymers and nanomaterials.
Métodos De Síntesis
2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide can be synthesized via a two-step process. The first step involves the reaction of N-1-naphthyl-2-iminobutane with nickel(II) chloride hexahydrate in an aqueous solution. This reaction produces a nickel(II) complex of N-1-naphthyl-2-iminobutane, which is then reacted with dibromide in an aqueous solution to form 2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide. This synthesis method is simple, economical, and can be easily scaled up for larger amounts of the compound.
Propiedades
IUPAC Name |
dibromonickel;2-N,3-N-dinaphthalen-1-ylbutane-2,3-diimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2.2BrH.Ni/c1-17(25-23-15-7-11-19-9-3-5-13-21(19)23)18(2)26-24-16-8-12-20-10-4-6-14-22(20)24;;;/h3-16H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSHWICXPBXTFR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC2=CC=CC=C21)C(=NC3=CC=CC4=CC=CC=C43)C.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Br2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Diphenyl-1,2-Bis[(N-2-chloro-4-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298053.png)
![3,4-Bis[(N-4-fluorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298056.png)
![1,2-Diphenyl-1,2-Bis[(N-4-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298063.png)
![3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298065.png)
![3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298072.png)
![2,3-Bis[(N-4-bromo-2,6-dimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298081.png)
![2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298090.png)
![2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298094.png)
![2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298103.png)
![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)
![2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298127.png)


